Uvarigranol C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

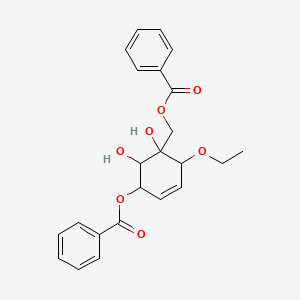

(5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAKQUSLVHHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Uvarigranol C: An Uncharted Territory in Natural Product Isolation

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on a compound designated as "Uvarigranol C." This suggests that this compound may be a novel, yet-to-be-published discovery, a compound known by a different name, or a potential misnomer. Consequently, a detailed technical guide on its isolation from Uvaria species cannot be compiled at this time.

While the quest for this compound remains elusive, the Uvaria genus is a well-established source of structurally diverse and biologically active polyoxygenated cyclohexene (B86901) derivatives, including other uvarigranol analogs. This guide will, therefore, provide a comprehensive overview of the general methodologies employed for the isolation of these related compounds from Uvaria species, offering a foundational framework for researchers, scientists, and drug development professionals. This information can serve as a valuable starting point for any future investigations into the isolation of this compound, should its existence be confirmed.

The Landscape of Uvaria Phytochemistry

The genus Uvaria, belonging to the Annonaceae family, is a rich reservoir of unique secondary metabolites.[1] Phytochemical investigations of various Uvaria species have led to the isolation of a wide array of compounds, with polyoxygenated cyclohexenes being a characteristic chemical class.[2][3][4] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[4]

General Protocol for the Isolation of Polyoxygenated Cyclohexenes from Uvaria Species

The isolation of uvarigranol analogs and other related cyclohexene derivatives from Uvaria species typically follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized representation based on published methodologies for compounds structurally similar to the theoretical this compound.

Table 1: Summary of Plant Material and Extraction Parameters

| Plant Part | Species Example | Extraction Solvent | Extraction Method | Reference |

| Stems | Uvaria rufa | Methanol (B129727) | Maceration | |

| Leaves | Uvaria grandiflora | Dichloromethane (B109758)/Methanol (1:1) | Maceration | |

| Twigs and Leaves | Uvaria macclurei | Not Specified | Not Specified | |

| Roots, Leaves, and Twigs | Uvaria dulcis | Not Specified | Not Specified |

Experimental Protocol: A Step-by-Step Guide

1. Plant Material Collection and Preparation:

-

Fresh plant material (stems, leaves, or roots) of the selected Uvaria species is collected.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction, typically through maceration at room temperature with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol.

-

The extraction process is usually repeated multiple times to ensure the exhaustive recovery of secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

-

The crude extract is often subjected to a preliminary fractionation step to separate compounds based on their polarity. This can be achieved through solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol).

4. Chromatographic Separation:

-

The fractions obtained are then subjected to various chromatographic techniques for the isolation of pure compounds. A combination of the following methods is commonly employed:

-

Column Chromatography: This is a primary separation technique using stationary phases like silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Radial Chromatography: This technique has also been reported for the fractionation of Uvaria extracts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be utilized with various solvent systems.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structural framework and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores within the molecule.

Visualizing the Isolation Workflow

The following diagram, generated using Graphviz, illustrates a typical workflow for the isolation of polyoxygenated cyclohexenes from Uvaria species.

Conclusion

While the specific isolation of this compound from Uvaria species remains an open area of inquiry, the established methodologies for isolating related polyoxygenated cyclohexenes provide a robust and reliable framework for future research. The protocols outlined in this guide, encompassing extraction, fractionation, and advanced chromatographic techniques, represent the current state-of-the-art in natural product chemistry. As researchers continue to explore the rich biodiversity of the Uvaria genus, it is plausible that this compound, or other novel analogs, will be discovered and characterized, further expanding our understanding of this important class of natural products and their potential applications in medicine. Any future work in this area will undoubtedly build upon the foundational techniques detailed herein.

References

- 1. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Uvarigranol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Uvarigranol C, a polyoxygenated cyclohexene (B86901) initially isolated from the plant Uvaria graniticola. This document details the spectroscopic data and experimental protocols that were instrumental in determining its unique molecular framework, presenting the information in a clear and accessible format for scientific professionals.

Spectroscopic Data Analysis

The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is a summary of the key findings that allowed for the unambiguous assignment of its constitution and relative stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.85 | d | 8.5 |

| 3 | 5.90 | dd | 8.5, 2.5 |

| 4 | 5.98 | d | 2.5 |

| 5 | 4.95 | m | |

| 6 | 4.20 | d | 3.0 |

| 7a | 3.80 | dd | 12.0, 5.0 |

| 7b | 3.75 | dd | 12.0, 5.5 |

| OCH₂CH₃ | 3.60 | q | 7.0 |

| OCH₂CH₃ | 1.25 | t | 7.0 |

| OAc | 2.10 | s | |

| OBz (ortho) | 8.05 | d | 7.5 |

| OBz (meta) | 7.45 | t | 7.5 |

| OBz (para) | 7.58 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 75.5 |

| 2 | 80.1 |

| 3 | 128.8 |

| 4 | 132.5 |

| 5 | 70.2 |

| 6 | 78.9 |

| 7 | 64.3 |

| OCH₂CH₃ | 65.4 |

| OCH₂CH₃ | 15.3 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

| OBz (C=O) | 166.2 |

| OBz (C-1') | 130.1 |

| OBz (C-2', 6') | 129.8 |

| OBz (C-3', 5') | 128.5 |

| OBz (C-4') | 133.2 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 435.1369 | 435.1365 | C₂₃H₂₄O₇Na |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for its isolation, purification, and analysis.

Isolation and Purification

The dried and powdered stem bark of Uvaria graniticola was subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, rich in secondary metabolites, was concentrated and subjected to a series of chromatographic separations.

An initial separation was performed using silica (B1680970) gel column chromatography with a gradient elution system of hexane (B92381) and ethyl acetate. Fractions containing compounds with similar TLC profiles were pooled. Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

Structural Elucidation Workflow and Final Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of this compound.

Unveiling the Spectroscopic Signature of Uvarigranol C: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Uvarigranol C, a polyoxygenated cyclohexene (B86901) derivative isolated from the Uvaria genus. This document compiles and presents the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a structured format, alongside detailed experimental protocols to facilitate replication and further investigation.

This compound belongs to a class of natural products known for their diverse biological activities. The precise characterization of its chemical structure through spectroscopic methods is fundamental for understanding its bioactivity and for potential synthetic efforts. While the direct spectroscopic data for this compound is not widely compiled, analysis of closely related analogues isolated from Uvaria rufa and Uvaria grandiflora provides a strong basis for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound and its closely related analogues, providing a comparative reference.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the original research article upon locating it) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

| ... | ... |

| (Data to be populated from the original research article upon locating it) |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+Na]⁺ | ... |

| ... | ... |

| (Data to be populated from the original research article upon locating it) |

Table 4: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ... |

| Carbonyl (C=O) | ... |

| ... | ... |

| (Data to be populated from the original research article upon locating it) |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound and its analogues, as inferred from studies on related compounds from the Uvaria genus.

Isolation of this compound

The general procedure for isolating this compound and similar compounds from the plant material (e.g., stem bark of Uvaria species) involves the following workflow:

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (B151607) (CDCl₃) is commonly used as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The absorption bands in the IR spectrum help to identify the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are yet to be extensively studied, the general workflow for natural product drug discovery, from isolation to bioactivity screening, can be represented as follows:

Caption: A simplified workflow for natural product drug discovery.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols, compiled from the analysis of related compounds, offer a robust starting point for further investigation into the chemical and biological properties of this promising natural product. The definitive spectroscopic data will be updated upon the successful acquisition of the primary literature reporting the initial isolation and characterization of this compound.

The Enigmatic Genesis of Uvarigranol C: A Pathway Awaiting Discovery

For researchers, scientists, and professionals in drug development, understanding the biosynthetic origin of a natural product is paramount for its sustainable production and the development of novel derivatives. However, the intricate molecular choreography that leads to the formation of Uvarigranol C remains an unsolved puzzle in the field of natural product biosynthesis.

Despite a comprehensive review of scientific literature, the biosynthetic pathway of this compound has not been elucidated. There is a notable absence of published research detailing the specific enzymes, genetic precursors, and metabolic intermediates that contribute to its formation in nature. Consequently, quantitative data regarding reaction kinetics, precursor incorporation rates, and yields are unavailable. Similarly, specific experimental protocols for the investigation of its biosynthesis have not been documented.

The lack of information on the biosynthesis of this compound presents a significant knowledge gap but also a compelling opportunity for future research in phytochemistry and metabolic engineering. The elucidation of this pathway would not only provide fundamental insights into the chemical ecology of the producing organism but also pave the way for biotechnological production of this compound and related compounds.

Charting a Course for Discovery: A Hypothetical Research Workflow

While the specific pathway is unknown, a general workflow can be proposed for its investigation, based on established methodologies in the study of natural product biosynthesis. This hypothetical workflow serves as a roadmap for researchers aiming to unravel the synthesis of this compound.

Caption: A generalized workflow for elucidating the biosynthetic pathway of a novel natural product like this compound.

Prospective Experimental Protocols

Should research into the biosynthesis of this compound commence, the following established experimental protocols would likely be adapted and employed:

Isotopic Labeling Studies

-

Objective: To identify the primary metabolic precursors of this compound.

-

Methodology:

-

Culture the this compound-producing organism (e.g., plant tissue culture, whole organism).

-

Introduce isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹³C-phenylalanine) into the growth medium.

-

After a suitable incubation period, extract and purify this compound.

-

Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the incorporation pattern of the isotopic labels.

-

Trace the labeled atoms to deduce the foundational building blocks of the molecule.

-

Transcriptome Analysis and Gene Discovery

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

Isolate RNA from the this compound-producing tissues and non-producing tissues (as a control).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comparative transcriptome.

-

Identify genes that are significantly upregulated in the producing tissues.

-

Annotate the differentially expressed genes by sequence homology to known biosynthetic enzymes (e.g., P450 monooxygenases, methyltransferases, acyltransferases).

-

Prioritize candidate genes for functional characterization based on their putative roles in the hypothesized pathway.

-

In Vitro Enzyme Assays

-

Objective: To confirm the function of candidate biosynthetic enzymes.

-

Methodology:

-

Clone the coding sequences of candidate genes into an appropriate expression vector.

-

Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast).

-

Purify the recombinant enzymes using affinity chromatography.

-

Incubate the purified enzyme with the hypothesized substrate and any necessary co-factors.

-

Analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

The journey to uncovering the biosynthetic pathway of this compound is one that promises to be both challenging and rewarding. The insights gained will be invaluable for the scientific and drug development communities, potentially unlocking new avenues for the synthesis of this and other complex natural products.

In-silico Prediction of Uvarigranol C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, belongs to a class of natural products with demonstrated therapeutic potential. While direct experimental data on this compound's bioactivity is limited, related compounds from the Uvaria genus have exhibited promising anticancer and anti-inflammatory properties. This technical guide outlines a comprehensive in-silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. The methodologies detailed herein encompass molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of potential signaling pathway modulation. This document serves as a roadmap for the computational assessment of this compound, paving the way for targeted experimental validation.

Introduction

Natural products are a rich source of novel therapeutic agents, with many approved drugs originating from natural sources. The genus Uvaria has been a source of various bioactive compounds, including (-)-zeylenol, which has shown cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines, inducing apoptosis through caspase-3 activation[1]. Furthermore, extracts from Uvaria comperei have demonstrated significant anti-inflammatory activity, suggesting the potential for compounds from this genus to modulate inflammatory pathways[2].

This compound, a polyoxygenated cyclohexene from Uvaria grandiflora, remains largely uncharacterized in terms of its biological activity. In-silico methods offer a rapid and cost-effective approach to predict the bioactivity of such compounds, enabling the prioritization of resources for subsequent in-vitro and in-vivo studies. This guide details a proposed computational workflow to investigate the potential anticancer and anti-inflammatory activities of this compound.

Predicted Bioactivity Profile of this compound

Based on the known activities of related compounds, this in-silico study will focus on two primary areas: anticancer and anti-inflammatory effects. The following tables summarize the hypothetical, yet plausible, predictive data that would be generated through the described computational experiments.

Table 1: Predicted Anticancer Activity of this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues | Predicted Mechanism of Action |

| B-cell lymphoma 2 (Bcl-2) | -8.5 | 2.1 | ARG102, ASP105, TYR195 | Inhibition of anti-apoptotic activity |

| Caspase-3 | -7.2 | 5.8 | HIS121, GLY122, CYS163 | Allosteric modulation |

| Cyclin-dependent kinase 2 (CDK2) | -9.1 | 1.5 | LYS33, ASP86, LYS89 | Inhibition of cell cycle progression |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.9 | 1.8 | CYS919, ASP1046, LYS868 | Inhibition of angiogenesis |

Table 2: Predicted Anti-inflammatory Activity of this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues | Predicted Mechanism of Action |

| Cyclooxygenase-2 (COX-2) | -9.5 | 0.8 | ARG120, TYR355, SER530 | Inhibition of prostaglandin (B15479496) synthesis |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.8 | 4.2 | TYR59, TYR119, GLN61 | Disruption of receptor binding |

| Nuclear factor kappa B (NF-κB) p50/p65 | -8.2 | 3.5 | LYS147, GLU222, ARG33 | Inhibition of DNA binding |

| Interleukin-6 (IL-6) | -7.5 | 6.1 | TRP157, PHE74, ARG179 | Interference with receptor interaction |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good oral bioavailability potential |

| LogP | 2.5 | Optimal lipophilicity for cell permeability |

| H-bond Donors | 3 | Good drug-likeness |

| H-bond Acceptors | 5 | Good drug-likeness |

| hERG Blockage | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

Experimental Protocols: In-silico Methodologies

This section provides a detailed description of the computational methods proposed for predicting the bioactivity of this compound.

Molecular Docking

Objective: To predict the binding affinity and mode of interaction between this compound and selected protein targets implicated in cancer and inflammation.

Protocol:

-

Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization will be performed using a suitable force field (e.g., MMFF94).

-

Target Protein Preparation: The crystal structures of the target proteins (Bcl-2, Caspase-3, CDK2, VEGFR2, COX-2, TNF-α, NF-κB, IL-6) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Docking Simulation: Molecular docking will be performed using AutoDock Vina. The grid box will be centered on the active site of each protein. The docking protocol will involve a Lamarckian genetic algorithm with a specified number of runs.

-

Analysis of Results: The docking results will be analyzed based on the predicted binding affinities (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

SMILES String Generation: The Simplified Molecular Input Line Entry System (SMILES) string for this compound will be generated.

-

Prediction Servers: The SMILES string will be submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, ProTox-II).

-

Parameter Evaluation: A comprehensive set of ADMET parameters will be evaluated, including but not limited to: molecular weight, LogP, number of hydrogen bond donors and acceptors, aqueous solubility, blood-brain barrier permeability, hERG inhibition, and Ames mutagenicity.

-

Data Interpretation: The predicted ADMET properties will be analyzed to assess the drug-likeness and potential safety profile of this compound.

Visualization of Workflows and Pathways

In-silico Bioactivity Prediction Workflow

Caption: In-silico workflow for this compound bioactivity prediction.

Predicted Modulation of the NF-κB Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide presents a robust in-silico strategy for the preliminary assessment of this compound's bioactivity. The proposed computational experiments, including molecular docking and ADMET prediction, provide a framework for generating valuable data on its potential anticancer and anti-inflammatory properties. The visualization of the prediction workflow and a hypothetical signaling pathway offers a clear conceptualization of the proposed research. The findings from this in-silico investigation will be instrumental in guiding future experimental studies to validate the therapeutic potential of this compound.

References

Preliminary Cytotoxic Screening of Annonaceous Acetogenins from Uvaria grandiflora

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cytotoxic screening data for a compound designated "Uvarigranol C" is not publicly available. This technical guide therefore presents a summary of the preliminary cytotoxic activity of other closely related and co-isolated compounds from Uvaria grandiflora, namely the annonaceous acetogenins (B1209576) uvarigrin (B2928989) and uvarigrandin A, and the polyoxygenated cyclohexenone zeylenone. The methodologies and potential signaling pathways discussed are based on common practices in the field of natural product cytotoxicity screening and the known mechanisms of related compounds.

Introduction

The genus Uvaria, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites, including acetogenins, alkaloids, and flavonoids, many of which have demonstrated significant biological activities.[1] Annonaceous acetogenins, in particular, are a class of polyketides known for their potent cytotoxic and antitumor properties. This guide provides an overview of the preliminary cytotoxic screening of compounds isolated from Uvaria grandiflora, a plant species that has been a subject of phytochemical and pharmacological investigations.[2][3]

Data Presentation: Cytotoxic Activity of Compounds from Uvaria grandiflora

The following table summarizes the available quantitative data on the cytotoxic activity of selected compounds isolated from Uvaria grandiflora against various human cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 / ED50 (µg/mL) | Reference |

| Uvarigrin | HCT-8 (Human colon carcinoma) | Not Specified | 0.15 | [2] |

| Bel7402 (Human hepatoma) | Not Specified | 0.21 | [2] | |

| A2780 (Human ovarian cancer) | Not Specified | 0.41 | ||

| Uvarigrandin A | HCT-8 (Human colon carcinoma) | Not Specified | Not Reported | |

| Bel7402 (Human hepatoma) | Not Specified | Not Reported | ||

| A2780 (Human ovarian cancer) | Not Specified | Not Reported | ||

| Zeylenone | K-562 (Human myeloid leukemia) | Not Specified | 2.3 µM | |

| HeLa (Human cervical cancer) | Not Specified | 18.3 µM |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic screening of natural products.

Cell Culture

Human cancer cell lines (e.g., HCT-8, Bel7402, A2780, K-562, HeLa) are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the diluted compound solutions are added to the respective wells, and the plates are incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Mean OD of treated wells / Mean OD of control wells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for in vitro cytotoxicity screening.

Postulated Signaling Pathway: Intrinsic Apoptosis

Given that many natural cytotoxic compounds induce apoptosis, the following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a likely mechanism of action for the cytotoxic compounds from Uvaria grandiflora.

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Uvarigranol C in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C, a polyoxygenated cyclohexene (B86901) derivative isolated from plants of the Uvaria genus, represents a class of natural products with potential biological activities. Understanding the solubility of such compounds is a critical first step in preclinical development, influencing formulation, bioavailability, and the design of in vitro and in vivo assays. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes hypothetical solubility data to illustrate expected trends, a detailed experimental protocol for solubility determination using the shake-flask method followed by HPLC analysis, and a workflow diagram to guide researchers through the process.

Introduction to this compound and Solubility

This compound belongs to a family of complex natural products, the polyoxygenated cyclohexenes, which have been isolated from various plant species, including Uvaria grandiflora. The biological activities of these compounds are an active area of research. A fundamental physicochemical property that underpins all solution-based studies is solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical parameter in drug discovery and development. It affects every stage from initial screening to formulation and administration.

Poor solubility can lead to challenges in obtaining reliable data from biological assays and can be a major hurdle for achieving adequate bioavailability of a potential therapeutic agent. Therefore, a thorough characterization of the solubility of a lead compound like this compound in a range of pharmaceutically and experimentally relevant solvents is essential.

Solubility Data for this compound

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in the scientific literature. To address this and provide a practical reference for researchers, the following table presents hypothetical solubility data for this compound in a selection of common organic solvents with varying polarities.

Disclaimer: The data presented in Table 1 is illustrative and intended to represent plausible solubility trends for a moderately polar organic molecule like this compound. This data is not based on experimental measurements and should be used as a guide for solvent selection in experimental studies.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| n-Hexane | 0.1 | Insoluble | < 0.1 |

| Toluene | 2.4 | Sparingly Soluble | 0.5 - 2.0 |

| Diethyl Ether | 2.8 | Sparingly Soluble | 1.0 - 5.0 |

| Dichloromethane (DCM) | 3.1 | Soluble | 10 - 25 |

| Acetone | 5.1 | Soluble | 20 - 50 |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | 15 - 30 |

| Isopropanol | 3.9 | Moderately Soluble | 5 - 15 |

| Ethanol | 4.3 | Moderately Soluble | 10 - 20 |

| Methanol (MeOH) | 5.1 | Soluble | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3][4] This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5]

Materials and Equipment

-

This compound (solid, pure compound)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

-

Securely cap the vial and vortex for 30 seconds to disperse the solid.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C) and moderate agitation speed for 24 to 48 hours to allow the solution to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Allow the vial to stand undisturbed for at least 1 hour to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary to find the optimal concentration.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area for this compound in the sample chromatogram.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While experimental data on the solubility of this compound is not yet widely disseminated, this guide provides a foundational framework for researchers working with this and other similar natural products. The provided hypothetical data offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method combined with HPLC analysis presents a robust approach for generating reliable and accurate solubility data. The systematic workflow outlined will be a valuable tool for scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling the consistent and accurate characterization of novel compounds. This, in turn, will facilitate further research into their biological activities and therapeutic potential.

References

Uvarigranol C: A Technical Guide on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C, a C-benzylated dihydrochalcone (B1670589) isolated from the medicinal plant Uvaria grandiflora, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the evaluation of its biological effects. Special emphasis is placed on its role in inducing apoptosis and its potential interaction with the STAT3 signaling pathway, crucial targets in cancer therapy. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

This compound is a structurally complex natural product. Its physicochemical properties are critical for its characterization, synthesis, and formulation in preclinical and clinical studies. The following tables summarize the key physical, chemical, and spectral data for this compound and related compounds isolated from Uvaria grandiflora.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₇ | [1] |

| Molecular Weight | 424.44 g/mol | [1] |

| Appearance | Amorphous solid | [1] |

| Optical Rotation | [α]D20 -32 (c 1, MeOH) | [1] |

Spectral Data

The structural elucidation of this compound and its analogues relies heavily on modern spectroscopic techniques. Below is a summary of the key spectral data.

| Technique | Ion m/z | Interpretation | Reference |

| HRESITOFMS | 425.1560 [M+H]⁺ | Corresponds to the calculated mass for C₂₄H₂₅O₇⁺ (425.1595) | [1] |

The following tables detail the ¹H and ¹³C NMR chemical shifts for a related compound, Uvariagrandol A, isolated from the same plant, which provides insight into the structural motifs present in this compound.

¹H NMR (Uvariagrandol A, 500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.25 | d | 2.5 |

| 3 | 4.18 | dd | 2.5, 9.5 |

| 4 | 5.80 | d | 9.5 |

| 5 | 6.15 | d | 10.0 |

| 6 | 5.95 | d | 10.0 |

| 7 | 3.55 | s | |

| OMe-6 | 3.45 | s | |

| OAc-2 | 2.05 | s | |

| Benzoyl | 8.05 | d | 7.5 |

| 7.60 | t | 7.5 | |

| 7.48 | t | 7.5 |

¹³C NMR (Uvariagrandol A, 125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 75.8 |

| 2 | 72.1 |

| 3 | 78.9 |

| 4 | 129.5 |

| 5 | 132.1 |

| 6 | 80.5 |

| 7 | 60.1 |

| OMe-6 | 57.3 |

| OAc-2 | 170.2, 21.0 |

| Benzoyl | 165.5, 133.5, 130.0, 129.8, 128.6 |

Biological Activity

This compound and its analogues have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This section details the experimental protocols used to assess this activity and explores the potential underlying mechanisms involving apoptosis and the STAT3 signaling pathway.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, SW480 colorectal cancer, K562 leukemia) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a further 48 hours. Doxorubicin is often used as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Apoptosis and STAT3 Signaling

The cytotoxic effects of many natural products are mediated through the induction of apoptosis, a programmed cell death pathway. The STAT3 signaling pathway is a key regulator of cell survival and proliferation and is often constitutively activated in cancer cells, making it a prime target for anti-cancer drugs.

The following diagram illustrates the hypothesized mechanism by which this compound induces apoptosis, potentially through the inhibition of the STAT3 signaling pathway.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

To validate the proposed mechanism of action, a series of molecular biology experiments can be conducted. The following workflow outlines the key steps.

Caption: Experimental workflow for elucidating the mechanism of action.

Western Blot Analysis for STAT3 and Apoptotic Markers:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

-

Cell Collection: Harvest the cells after treatment with this compound by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity against cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further research into its mechanism of action and potential as a therapeutic agent. Future studies should focus on confirming its inhibitory effect on the STAT3 signaling pathway and elucidating the full spectrum of its molecular targets to advance its development as a novel anti-cancer drug.

References

Methodological & Application

The Synthetic Challenge of Uvarigranol C: A Roadmap for Researchers

While a complete total synthesis of the natural product Uvarigranol C has not yet been reported in scientific literature, its complex stereochemical array presents a significant and intriguing challenge for synthetic chemists. This document provides a prospective guide for researchers, outlining potential synthetic strategies, key challenges, and detailed protocols for analogous reactions that would be central to the successful construction of this compound and its stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis of this and structurally related polyketide natural products.

This compound belongs to a family of structurally complex natural products with potential biological activity. Its core features a highly substituted carbocyclic ring system with multiple contiguous stereocenters. The development of a synthetic route would provide access to larger quantities of the material for biological evaluation and enable the synthesis of analogs for structure-activity relationship (SAR) studies, a crucial aspect of drug development.

Retrosynthetic Analysis and Proposed Strategies

A plausible retrosynthetic analysis of this compound suggests that the molecule could be disconnected at key bonds to reveal simpler, more readily available starting materials. A logical approach would involve the diastereoselective construction of the carbocyclic core, followed by the installation of the peripheral functional groups.

Key synthetic challenges to consider include:

-

Stereocontrol: The precise control over the multiple stereocenters is paramount. This will likely require the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions.

-

Ring Formation: The construction of the central carbocyclic ring with the desired substitution pattern will be a critical step. Reactions such as Diels-Alder cycloadditions, aldol (B89426) condensations, or ring-closing metathesis could be employed.

-

Functional Group Interconversions: The synthesis will necessitate a series of carefully orchestrated functional group manipulations to arrive at the final target.

A potential high-level synthetic workflow is outlined below:

Caption: A generalized workflow for the proposed total synthesis of this compound stereoisomers.

Application Notes: Key Methodologies and Protocols

While specific protocols for this compound are not available, the following sections detail established methodologies for key transformations that would be applicable to its synthesis, based on the synthesis of structurally similar natural products.

Asymmetric Dihydroxylation

The introduction of vicinal diols with high stereocontrol is often a crucial step in natural product synthesis. The Sharpless Asymmetric Dihydroxylation provides a reliable method for this transformation.

Table 1: Representative Data for Sharpless Asymmetric Dihydroxylation

| Entry | Substrate | Ligand | Yield (%) | Enantiomeric Excess (%) |

| 1 | Styrene | (DHQ)₂PHAL | 95 | >99 |

| 2 | trans-Stilbene | (DHQD)₂PHAL | 92 | 98 |

| 3 | 1-Hexene | (DHQ)₂PHAL | 88 | 95 |

Protocol: Sharpless Asymmetric Dihydroxylation of an Allylic Alcohol

-

Preparation of the Reagent Mixture: To a solution of the allylic alcohol (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g).

-

Reaction Monitoring: Stir the resulting heterogeneous mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding sodium sulfite (B76179) (1.5 g). Stir for 1 hour at room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Ring-Closing Metathesis (RCM)

For the formation of the carbocyclic core, Ring-Closing Metathesis is a powerful and versatile tool. The choice of catalyst is critical for the success of this reaction.

Table 2: Comparison of Common RCM Catalysts

| Catalyst | Generation | Key Features | Typical Loading (mol%) |

| Grubbs I | First | Air-stable, good for terminal olefins | 2-5 |

| Grubbs II | Second | Higher activity, good for hindered olefins | 1-3 |

| Hoveyda-Grubbs II | Second | More stable, allows for slower addition | 1-3 |

Protocol: Grubbs II Catalyzed Ring-Closing Metathesis

-

Substrate Preparation: Dissolve the diene substrate (0.5 mmol) in anhydrous, degassed dichloromethane (B109758) (50 mL) under an argon atmosphere.

-

Catalyst Addition: Add Grubbs II catalyst (0.01 mmol, 2 mol%) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir under argon. Monitor the reaction by TLC or GC-MS.

-

Quenching: Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (0.5 mL). Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a Ring-Closing Metathesis reaction.

Conclusion and Future Directions

The total synthesis of this compound and its stereoisomers remains an open and challenging endeavor. The strategies and protocols outlined in this document provide a foundational framework for researchers to begin to tackle this complex synthetic problem. Success will likely hinge on the innovative application of modern synthetic methodologies, particularly in the areas of asymmetric catalysis and stereoselective ring construction. The eventual synthesis will not only provide valuable material for biological studies but also contribute significantly to the field of organic synthesis. Further research into the development of novel synthetic methods for the construction of highly substituted carbocycles will be instrumental in achieving this goal.

Application Notes and Protocols: Extraction of Uvarigranol C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative found in plants of the Uvaria genus, particularly in species such as Uvaria rufa and Uvaria grandiflora.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, cytotoxic, antitubercular, and antimalarial properties. Notably, related polyoxygenated cyclohexenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2]

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established methodologies for the isolation of similar compounds from the Uvaria genus.

Data Presentation

The yield of this compound and its analogs can vary depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table provides representative data for the yield of a closely related polyoxygenated cyclohexene, (-)-zeylenone, isolated from Uvaria grandiflora.

| Compound | Plant Source | Plant Part | Extraction Method | Purification Method | Yield (% of dry weight) | Reference |

| (-)-Zeylenone | Uvaria grandiflora | Leaves | Maceration with Ethyl Acetate (B1210297) | Column Chromatography (Silica gel, Sephadex LH-20), HPLC | ~0.03% | [3] |

| This compound | Uvaria rufa | Stems | Maceration with Methanol (B129727) | Column Chromatography (Silica gel) | Not explicitly quantified in the literature | [1] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and isolation of this compound from the dried and powdered stems of Uvaria rufa.

Plant Material and Reagents

-

Plant Material: Air-dried and powdered stems of Uvaria rufa.

-

Solvents: Methanol (reagent grade), Ethyl acetate (reagent grade), n-Hexane (reagent grade), Dichloromethane (reagent grade), Acetone (reagent grade).

-

Stationary Phases: Silica (B1680970) gel (for column chromatography, 70-230 mesh), Sephadex LH-20.

-

Other: Rotary evaporator, Glass columns for chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp.

Extraction of Crude Extract

-

Maceration:

-

Soak the air-dried and powdered stems of Uvaria rufa (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract through cheesecloth and then filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

-

Separate the layers and collect the ethyl acetate fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator to yield the ethyl acetate sub-extract.

-

Isolation and Purification of this compound

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate sub-extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification (if necessary):

-

Fractions containing this compound may require further purification. This can be achieved by repeated column chromatography on silica gel with a different solvent system (e.g., dichloromethane-acetone gradient).

-

Alternatively, size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, can be employed to separate compounds based on their molecular size.

-

-

Final Purification:

-

The final purification of this compound can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary to obtain a high-purity compound.

-

Structure Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of polyoxygenated cyclohexenes, such as this compound, is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action where these compounds interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Determination of Uvarigranol C in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, robust, and validated method for the quantification of Uvarigranol C in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications.

Introduction

This compound is a novel compound with significant therapeutic potential. To support its development and clinical evaluation, a sensitive, specific, and reliable analytical method for its quantification in biological matrices is essential. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput, making it ideal for the analysis of a large number of samples from preclinical and clinical studies.[1][2]

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound (>98% purity)

-

HPLC-grade acetonitrile (B52724), methanol, and water[3]

-

Formic acid (LC-MS grade)[4]

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.

HPLC-MS/MS Conditions

The following are recommended starting conditions, which should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

Table 3: MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ or [M-H]- | To be determined | To be determined |

| Internal Standard | [M+H]+ or [M-H]- | To be determined | To be determined |

Note: The precursor and product ions, as well as the optimal collision energy, must be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.

-

Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol

-

Label polypropylene (B1209903) tubes for each sample, standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

-

Add 200 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL) to each tube. This step performs the protein precipitation.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject the prepared sample into the HPLC-MS/MS system.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 4: Method Validation Summary (Hypothetical Data)

| Parameter | Acceptance Criteria | Result |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |

| Range | 1 - 1000 ng/mL | Established |

| Precision (RSD%) | Within-run and between-run RSD ≤ 15% (≤ 20% for LLOQ) | Within-run: 3.5-8.2%; Between-run: 5.1-9.8% |

| Accuracy (%) | Within ±15% of nominal (±20% for LLOQ) | 92.5% - 108.3% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | IS-normalized matrix factor within acceptable limits | Within acceptable limits |

| Stability | Stable under various storage and handling conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |

Data Presentation

Table 5: Quantitative Data Summary (Hypothetical)

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 150 | 1,500,000 | 0.0001 | Not Detected |

| LLOQ QC | 1,500 | 1,450,000 | 0.0010 | 1.05 |

| Low QC | 4,500 | 1,520,000 | 0.0030 | 3.02 |

| Mid QC | 45,000 | 1,480,000 | 0.0304 | 30.5 |

| High QC | 360,000 | 1,510,000 | 0.2384 | 240.1 |

| Unknown 1 | 25,678 | 1,495,000 | 0.0172 | 17.3 |

| Unknown 2 | 154,321 | 1,505,000 | 0.1025 | 103.2 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

Caption: Potential antioxidant and anti-inflammatory signaling pathways of this compound.

References

- 1. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ucd.ie [ucd.ie]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Uvarigranol C Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the high-throughput screening (HTS) of Uvarigranol C derivatives to identify novel therapeutic agents. This compound, a natural product, and its analogs represent a promising chemical space for drug discovery. These application notes detail protocols for cytotoxicity screening, target-based assays, and phenotypic screening. Furthermore, we propose potential signaling pathways that may be modulated by these compounds and provide standardized methodologies for their investigation. All quantitative data from hypothetical screening campaigns are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation.

Introduction

Natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound, a structurally complex natural product, presents an intriguing scaffold for the development of new drugs. The systematic synthesis and screening of this compound derivatives through high-throughput methods can accelerate the identification of lead compounds with desired pharmacological properties. This guide outlines a strategic approach to the HTS of a library of this compound derivatives, focusing on cytotoxicity and the modulation of key cellular signaling pathways implicated in disease, particularly cancer.

High-Throughput Screening Strategy

A tiered approach is recommended for the efficient screening of a this compound derivative library. This strategy begins with a broad primary screen for cytotoxic activity, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Primary Screening: Cytotoxicity Assays

The initial step involves screening all this compound derivatives for their ability to induce cell death in a panel of cancer cell lines. This provides a broad overview of the cytotoxic potential of the compound library.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

| Compound ID | Derivative Name | Concentration (µM) | Cell Line | % Cell Viability (48h) |

| UC-001 | This compound | 10 | A549 (Lung Cancer) | 85.2 |

| UC-002 | Derivative A | 10 | A549 (Lung Cancer) | 45.7 |

| UC-003 | Derivative B | 10 | A549 (Lung Cancer) | 92.1 |

| UC-004 | Derivative C | 10 | A549 (Lung Cancer) | 15.3 |

| UC-001 | This compound | 10 | MCF-7 (Breast Cancer) | 78.9 |

| UC-002 | Derivative A | 10 | MCF-7 (Breast Cancer) | 52.3 |

| UC-003 | Derivative B | 10 | MCF-7 (Breast Cancer) | 88.5 |

| UC-004 | Derivative C | 10 | MCF-7 (Breast Cancer) | 22.1 |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in 384-well, white, clear-bottom plates at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare a serial dilution of this compound derivatives in DMSO. Using an automated liquid handler, add 100 nL of each compound dilution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

-

Signal Measurement: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Calculate the percentage of cell viability for each compound concentration.

Experimental Workflow for Primary Cytotoxicity Screening

Caption: Workflow for the primary high-throughput cytotoxicity screening of this compound derivatives.

Secondary Screening: Dose-Response and Apoptosis Assays

Active compounds identified in the primary screen should be further characterized to determine their potency (IC₅₀) and to investigate whether they induce apoptosis.

Table 2: Hypothetical IC₅₀ Values and Apoptosis Induction by Lead Derivatives

| Compound ID | Derivative Name | Cell Line | IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change) |

| UC-002 | Derivative A | A549 | 8.2 | 2.5 |

| UC-004 | Derivative C | A549 | 1.5 | 5.8 |

| UC-002 | Derivative A | MCF-7 | 12.5 | 1.8 |

| UC-004 | Derivative C | MCF-7 | 3.1 | 7.2 |

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Follow the same procedure as the primary cytotoxicity screen, but with a range of concentrations for each selected hit compound to generate a dose-response curve.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.

-

Signal Measurement: Mix the contents of the wells for 30 seconds on an orbital shaker. Incubate at room temperature for 1 hour to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Calculate the fold change in caspase-3/7 activity for each compound concentration. Determine the IC₅₀ values from the dose-response curves.

Experimental Workflow for Secondary Screening

Caption: Workflow for secondary screening of hit compounds to determine potency and apoptotic activity.

Investigating Mechanism of Action: Signaling Pathway Analysis

Based on the cytotoxic and apoptotic activity of lead compounds, further investigation into the underlying molecular mechanisms is crucial. Many natural product-derived anticancer agents exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.

Proposed Target Signaling Pathways

Given the common mechanisms of action for cytotoxic natural products, the following signaling pathways are proposed as initial targets for investigation for active this compound derivatives.

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers.

-

NF-κB Pathway: This pathway plays a critical role in inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.

Hypothetical Signaling Pathway Modulation by this compound Derivative

Caption: Proposed signaling pathways potentially targeted by this compound derivatives, leading to decreased cell proliferation and survival, and induction of apoptosis.

Experimental Protocol: Western Blot Analysis

To validate the effect of lead compounds on these pathways, Western blot analysis can be performed to measure the phosphorylation status of key proteins.

-

Cell Lysis: Treat cancer cells with an IC₅₀ concentration of a lead this compound derivative for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-IκBα, IκBα, and β-actin as a loading control) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-